

# 1-Phenyloxindole: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 1-Phenyloxindole

Cat. No.: B181609

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CAS Number: 3335-98-6

This technical guide provides an in-depth overview of **1-Phenyloxindole**, a heterocyclic organic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological activities.

## Core Properties of 1-Phenyloxindole

**1-Phenyloxindole**, also known as 1-phenyl-1,3-dihydro-2H-indol-2-one or N-phenyloxindole, is a derivative of oxindole characterized by a phenyl group attached to the nitrogen atom of the oxindole core.<sup>[1]</sup> This structural feature imparts specific chemical and biological properties that make it a valuable scaffold in medicinal chemistry.<sup>[1]</sup>

## Physicochemical Data

The key physicochemical properties of **1-Phenyloxindole** are summarized in the table below, providing a quantitative overview of its characteristics.

Property	Value	Source(s)
CAS Number	3335-98-6	[2][3]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NO	[2][3]
Molecular Weight	209.24 g/mol	[3]
Appearance	White to off-white or light yellow crystalline powder	[2]
Melting Point	120 - 126 °C	
Boiling Point (Predicted)	443.6 ± 25.0 °C at 760 mmHg	
Density (Predicted)	1.228 ± 0.06 g/cm <sup>3</sup>	
Solubility	Sparingly soluble in water	[2]
pKa (Predicted)	-3.41 ± 0.20	
LogP	2.5	[3]

## Structural Information

Parameter	Value	Source(s)
IUPAC Name	1-phenyl-1,3-dihydro-2H-indol-2-one	[3]
InChI	InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2	[3]
InChIKey	OWPNVXATCSXTBK-UHFFFAOYSA-N	[3]
Canonical SMILES	C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3	

## Experimental Protocols: Synthesis of 1-Phenyloxindole

The synthesis of **1-Phenyloxindole** can be achieved through several established organic chemistry reactions. Common strategies involve the formation of the C-N bond between the oxindole nitrogen and the phenyl ring. Below are detailed methodologies for key synthetic routes.

## Palladium-Catalyzed Buchwald-Hartwig Amination

This method facilitates the coupling of an aryl halide with an amine and is a modern approach for the synthesis of **1-Phenyloxindole**.

Reaction Scheme: Oxindole + Aryl Halide (e.g., Iodobenzene) → **1-Phenyloxindole**

Materials:

- Oxindole
- Iodobenzene
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Toluene (anhydrous)
- Nitrogen or Argon gas supply

Procedure:

- To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add oxindole (1.0 mmol), cesium carbonate (1.4 mmol), and Xantphos (0.015 mmol).
- Add anhydrous toluene (5 mL) to the flask.
- To this suspension, add iodobenzene (1.1 mmol) and palladium(II) acetate (0.01 mmol).
- The flask is sealed and the reaction mixture is heated to 110 °C with vigorous stirring for 12-24 hours.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **1-Phenyloxindole**.



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*Buchwald-Hartwig Amination Workflow for **1-Phenyloxindole** Synthesis.*

## Copper-Catalyzed Ullmann Condensation

A classic method for forming aryl-nitrogen bonds, the Ullmann condensation remains a viable route for the synthesis of **1-Phenyloxindole**.

Reaction Scheme: Oxindole + Aryl Halide (e.g., Bromobenzene) → **1-Phenyloxindole**

Materials:

- Oxindole

- Bromobenzene
- Copper(I) iodide (CuI)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Nitrogen or Argon gas supply

Procedure:

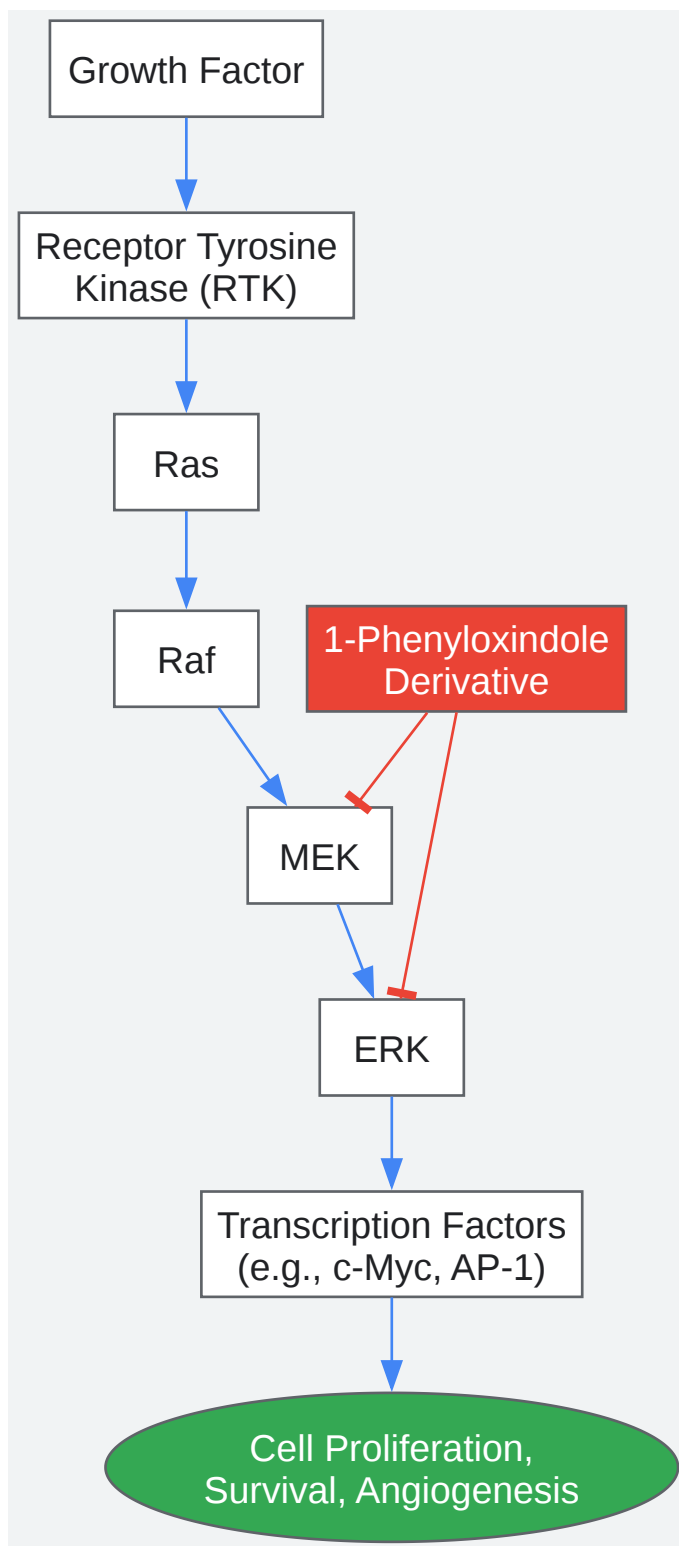
- In a round-bottom flask, combine oxindole (1.0 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).
- Evacuate and backfill the flask with an inert gas.
- Add anhydrous DMF or DMSO (5 mL) and bromobenzene (1.2 mmol).
- Heat the reaction mixture to 140-160 °C and stir for 24-48 hours.
- Monitor the reaction by TLC.
- After cooling, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain **1-Phenyloxindole**.

## Biological Activities and Signaling Pathways

The oxindole scaffold is a privileged structure in medicinal chemistry, and **1-Phenyloxindole** derivatives have been investigated for a range of biological activities. These include potential applications as anticancer, neuroprotective, and antimicrobial agents.<sup>[1]</sup>

## Anticancer Activity: Targeting the MAPK/ERK Pathway

Derivatives of **1-Phenyloxindole** have shown potential as kinase inhibitors, a class of drugs often used in cancer therapy.<sup>[2]</sup> One of the key signaling pathways implicated in cell proliferation and survival in cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade.<sup>[4][5][6]</sup> It is hypothesized that **1-Phenyloxindole** derivatives may exert their anticancer effects by inhibiting key kinases within this pathway, such as MEK or ERK, thereby preventing downstream signaling that leads to uncontrolled cell growth.<sup>[7][8]</sup>

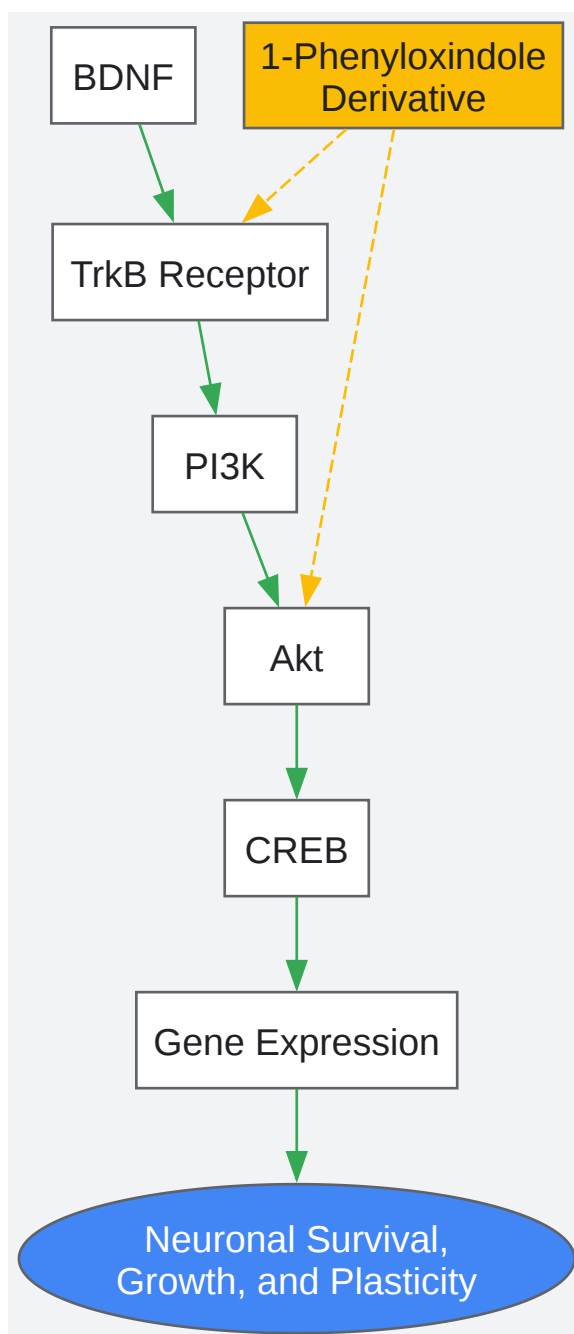


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*Hypothesized Inhibition of the MAPK/ERK Signaling Pathway by **1-Phenyloxindole** Derivatives.*

## Neuroprotective Effects: Modulation of the BDNF/TrkB/CREB Pathway

**1-Phenyloxindole** is also explored for its potential in treating neurological disorders.<sup>[1]</sup> A key pathway in neuronal survival, growth, and synaptic plasticity is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.<sup>[9][10]</sup> BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling that includes the activation of the transcription factor CREB (cAMP response element-binding protein).<sup>[11][12]</sup> This leads to the expression of genes that support neuronal health. It is proposed that **1-Phenyloxindole** derivatives may offer neuroprotection by positively modulating this pathway, potentially by enhancing TrkB activation or downstream signaling events.<sup>[13]</sup>



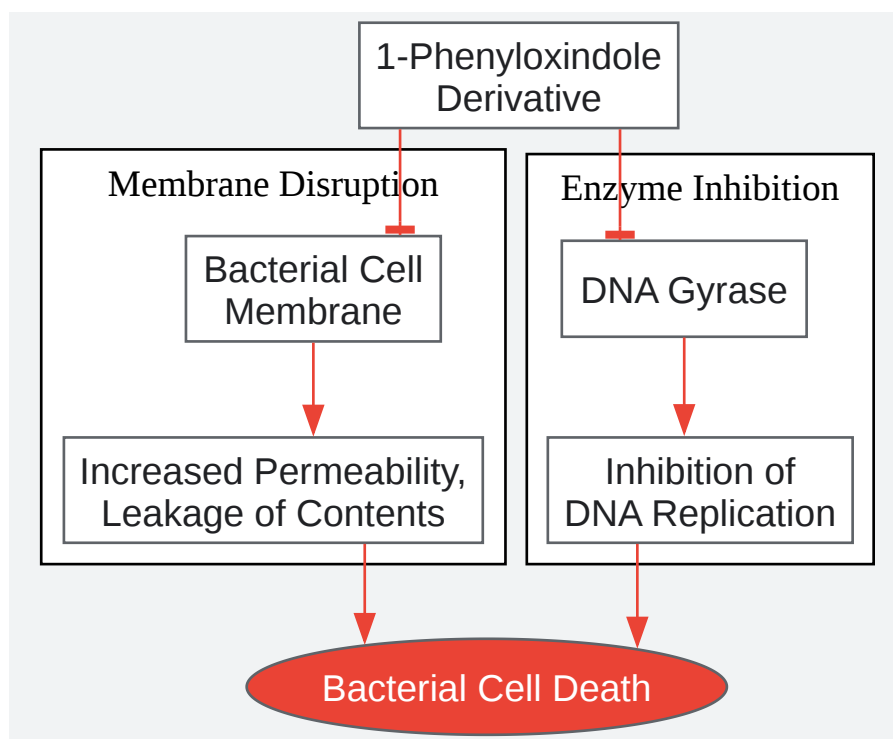
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*Potential Modulation of the BDNF/TrkB/CREB Neuroprotective Pathway.*

## Antimicrobial Activity

The indole nucleus is present in many compounds with antimicrobial properties. While the specific mechanism for **1-Phenyloxindole** is still under investigation, related compounds have been shown to act through several mechanisms against bacteria such as *Staphylococcus*

aureus.[14][15][16] These mechanisms include the disruption of the bacterial cell membrane, leading to leakage of cellular contents, or the inhibition of essential enzymes like DNA gyrase, which is crucial for DNA replication.[17][18]



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*Potential Antimicrobial Mechanisms of Action for **1-Phenyloxindole** Derivatives.*

## Conclusion

**1-Phenyloxindole** is a compound of significant interest due to its versatile chemical nature and the broad spectrum of biological activities exhibited by its derivatives. The synthetic routes to this molecule are well-established, allowing for the generation of diverse libraries for drug discovery programs. Further research into the specific molecular targets and mechanisms of action of **1-Phenyloxindole** and its analogues is warranted to fully exploit its therapeutic potential in oncology, neurology, and infectious diseases. This guide serves as a foundational resource for professionals engaged in such research endeavors.

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